molecular formula C5Cl2F6 B1213219 1,2-Dichlorohexafluorocyclopentene CAS No. 706-79-6

1,2-Dichlorohexafluorocyclopentene

Cat. No.: B1213219
CAS No.: 706-79-6
M. Wt: 244.95 g/mol
InChI Key: ABPBVCKGWWGZDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichlorohexafluorocyclopentene can be synthesized through a multi-step process involving the following key steps :

    Cyclopentadiene Chlorination: Cyclopentadiene reacts with chlorine gas under liquid-phase conditions to form tetrachlorocyclopentane.

    Fluorination: The tetrachlorocyclopentane undergoes gas-phase chloridization and fluoridation reactions with hydrogen fluoride and chlorine gas in the presence of a chromium-based catalyst to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of a stable and high-activity fluorination catalyst, such as a chromium catalyst, ensures high yield and efficiency .

Chemical Reactions Analysis

Organometallic Substitution Reactions

1,2-Dichlorohexafluorocyclopentene reacts with carbonylmetal anions, replacing one chlorine atom to form stable σ-complexes. Selectivity depends on the nucleophilicity of the anion:

ReactantProductMechanismReference
[Re(CO)₅]⁻σ-Perfluorovinylrhenium complexNucleophilic substitution at Cl
[π-C₅H₅·Fe(CO)₂]⁻σ-Perfluorovinyliron complexNucleophilic substitution at Cl
[Mn(CO)₅]⁻HCCIF·CF₂·Mn(CO)₅ (addition product)Electrophilic alkene addition
  • Key Insight : The weaker nucleophile [Mn(CO)₅]⁻ undergoes alkene addition instead of substitution, producing a fluorinated alkylmanganese complex .

Catalytic Fluorination and Chlorofluorination

This compound serves as a precursor in gas-phase catalytic reactions. Under chromium-based catalysts, it participates in chlorofluorination with hydrogen fluoride (HF) and chlorine (Cl₂):

Reaction Conditions

  • Molar Ratio : 1:10–15:5 (cyclopentane:HF:Cl₂)

  • Temperature : 370–450°C

  • Pressure : 0.1–1.5 MPa

  • Output : High-purity fluorinated derivatives for industrial etchants .

Elimination Reactions with Cycloalkanes

When treated with 1,2-dichlorohexafluorocyclobutane, this compound facilitates dual chlorine elimination, forming perfluorocyclobutene intermediates. These further react to yield σ-perfluorocyclobutenylmetal complexes .

Industrial Uses

  • Etchants : Converted to octafluorocyclopentene for semiconductor manufacturing .

  • Cleaning Agents : Intermediate for 1,2,2,3,3,4,4,5-heptafluorocyclopentane .

Mechanistic Notes

  • The electron-withdrawing fluorine atoms enhance electrophilicity at chlorine sites, favoring nucleophilic substitution.

  • Steric hindrance from the cyclopentene ring directs regioselectivity in alkene additions .

This compound’s reactivity is pivotal in synthesizing fluorinated materials, with applications spanning electronics to specialty chemicals. For large-scale production, gas-phase catalytic methods using chromium catalysts remain industrially preferred .

Scientific Research Applications

Chemical Synthesis

Intermediate in Fluorinated Compounds
1,2-Dichlorohexafluorocyclopentene serves as a crucial intermediate in the synthesis of various fluorinated compounds. It can be used to produce etchants for octafluorocyclopentene and cleaning agents for heptafluorocyclopentane. The synthesis often involves chlorination and fluorination reactions, which enhance the compound's utility in creating complex fluorinated molecules .

Reactivity with Phosphines
Research has demonstrated that this compound reacts with secondary phosphines like dicyclohexylphosphine and diphenylphosphine to form phosphonium salts. This reaction pathway showcases its potential in synthesizing phosphine derivatives, which are valuable in various applications including catalysis and organic synthesis .

Industrial Applications

Fluorinated Polymers
The compound is utilized in the production of fluorinated polymers, which are known for their unique properties such as thermal stability and chemical resistance. These polymers find applications in coatings, sealants, and other materials that require durability under harsh conditions .

Etching Agents
In semiconductor manufacturing, this compound is employed as an etching agent. Its ability to selectively remove materials makes it valuable in the fabrication of microelectronic devices. The compound's reactivity allows for precise control over the etching process, which is critical for producing intricate circuit patterns .

Case Study 1: Synthesis of Fluorinated Phosphines

A study explored the reaction of this compound with various phosphines. The results indicated high yields of phosphonium salts, demonstrating the compound's effectiveness as a reagent in synthesizing organophosphorus compounds. The experimental conditions included varying temperatures and reactant ratios to optimize yield .

Case Study 2: Application in Etching Processes

In a controlled industrial setting, this compound was used as an etchant for silicon wafers. The study highlighted its efficiency in achieving high precision etching with minimal material loss. Results showed that the use of this compound significantly improved processing times while maintaining quality standards required in semiconductor manufacturing .

Mechanism of Action

The mechanism of action of 1,2-dichlorohexafluorocyclopentene in hydrodechlorination involves several steps :

    Insertion of Zinc: Zinc inserts into the carbon-chlorine bond of the compound in an amide solvent.

    Hydrolysis: The resulting 2-chlorohexafluorocyclopentenyl zinc chloride undergoes hydrolysis with water to form 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene.

    Further Hydrodechlorination: A small amount of the product can undergo further hydrodechlorination to yield 3,3,4,4,5,5-hexafluorocyclopentene.

Comparison with Similar Compounds

1,2-Dichlorohexafluorocyclopentene can be compared with other halogenated cyclopentene derivatives :

    1,1-Dichlorooctafluorocyclopentane: Contains more fluorine atoms and is used in similar applications.

    1,2-Dichlorooctafluorocyclopentane: Similar structure but with additional fluorine atoms.

    1,3-Dichlorohexafluorocyclopentene: Differently positioned chlorine atoms, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific arrangement of chlorine and fluorine atoms, making it a versatile intermediate for synthesizing various fluorinated compounds and its applications in electronic cleaning and etching processes.

Biological Activity

1,2-Dichlorohexafluorocyclopentene (C5Cl2F6) is a halogenated cyclopentene derivative that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, synthesis, and applications.

This compound is characterized by its halogenated structure, which contributes to its reactivity and potential applications in organic synthesis. The compound has a molecular formula of C5Cl2F6 and a molecular weight of 210.00 g/mol. Its structure allows for diverse chemical reactions, particularly with nucleophiles.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of specific bacterial strains when tested in vitro. The compound's halogenated nature is believed to play a crucial role in disrupting microbial cell membranes, leading to cell lysis.

2. Reaction with Phenolic Compounds

The compound has been shown to react with phenolic compounds, resulting in the formation of chlorinated phenoxy derivatives. For instance, the reaction of this compound with phenol yielded two major products identified as 1-chloro-2-phenoxy-3,3,4,4,5,5-hexafluorocyclopentene and other derivatives . These reactions suggest potential applications in synthesizing biologically active compounds.

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli100 µg/mL12
Pseudomonas aeruginosa200 µg/mL10

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Case Study 2: Synthesis of Chlorinated Phenoxy Derivatives

In another study focusing on the reactivity of this compound with phenolic compounds, researchers synthesized several chlorinated derivatives that exhibited enhanced biological activity compared to their non-halogenated counterparts. The study highlighted the importance of halogen substitution in modulating biological activity.

Research Findings

Recent studies have emphasized the significance of halogenated compounds like this compound in medicinal chemistry. The compound's ability to form stable adducts with nucleophiles opens avenues for developing new therapeutic agents. Furthermore, its unique properties make it a candidate for further exploration in drug design and development.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-dichlorohexafluorocyclopentene, and how do reaction conditions influence product purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions using lithium derivatives of heterocyclic compounds (e.g., thiophene, benzothiophene) with octafluorocyclopentene or its chloro-substituted analogues. Key variables include:

  • Temperature: Lower temperatures (e.g., −78°C) minimize side reactions, improving yield.
  • Solvent polarity: Polar aprotic solvents (e.g., THF) stabilize intermediates and enhance reaction rates.
  • Stoichiometry: Excess nucleophile ensures complete substitution of fluorine atoms. Purity is confirmed via gas chromatography (GC) and ¹⁹F NMR to detect unreacted starting materials or byproducts .

Q. How can spectroscopic techniques differentiate structural isomers of halogenated cyclopentene derivatives?

Methodological Answer:

  • ¹⁹F NMR: Chemical shifts and splitting patterns distinguish between axial/equatorial fluorine positions. For example, vicinal fluorines in this compound exhibit distinct coupling constants (J ~ 10–15 Hz).
  • IR Spectroscopy: C-F stretching frequencies (~1,150–1,250 cm⁻¹) vary with electronic environments, identifying substitution patterns.
  • X-ray crystallography: Resolves spatial arrangements of substituents unambiguously, as demonstrated in photochromic derivative studies .

Advanced Research Questions

Q. What mechanistic evidence supports SN2 pathways over radical mechanisms in nucleophilic substitutions of this compound?

Methodological Answer:

  • Kinetic studies: Second-order kinetics (rate ∝ [nucleophile][substrate]) confirm a bimolecular mechanism.
  • Stereochemical inversion: Isolation of products with inverted configurations (e.g., using chiral alkoxides) supports SN2 displacement.
  • Isolation of intermediates: Reactive diethers formed during alkoxide attacks are trapped, ruling out radical chain pathways .

Q. How do electronic effects of fluorine substituents influence the photochromic properties of 1,2-bis(hetaryl)perfluorocyclopentenes?

Methodological Answer:

  • Computational analysis: Density Functional Theory (DFT) models reveal fluorine's electron-withdrawing effects stabilize the closed-ring isomer, lowering the energy barrier for photoisomerization.
  • UV-vis spectroscopy: Bathochromic shifts in absorption maxima correlate with increased conjugation in open-ring forms, influenced by fluorine's inductive effects .

Q. How should researchers resolve contradictions in reported reaction outcomes with different nucleophiles?

Methodological Answer:

  • Controlled comparative studies: Parallel reactions under identical conditions (e.g., temperature, solvent) isolate nucleophile-specific effects.
  • Kinetic isotope effects (KIE): Deuterated nucleophiles differentiate between concerted (SN2) and stepwise (SN1) mechanisms.
  • DFT simulations: Predict transition states to explain steric/electronic barriers in conflicting cases .

Q. Data Contradiction Analysis

Q. How to address discrepancies in thermal stability reports for this compound derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantify decomposition temperatures under inert vs. oxidative atmospheres.
  • Accelerated aging studies: Expose derivatives to elevated temperatures and monitor degradation via HPLC.
  • Crystallographic comparisons: Correlate molecular packing (e.g., π-π interactions) with stability variations across studies .

Q. Methodological Framework for Research Design

Key Considerations for Experimental Design:

  • Reagent purity: Use freshly distilled this compound to avoid side reactions from moisture-sensitive intermediates.
  • Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of fluorinated intermediates.
  • Multi-technique validation: Combine NMR, mass spectrometry, and X-ray crystallography for structural confirmation.

Conflict Resolution Protocol:

Replicate disputed experiments with independent labs.

Cross-validate data using complementary analytical methods.

Publish raw datasets for peer scrutiny.

Properties

IUPAC Name

1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene
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InChI

InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBVCKGWWGZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061038
Record name 1,2-Dichlorohexafluorocyclopentene
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Molecular Weight

244.95 g/mol
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Physical Description

Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Dichlorohexafluoro-1-cyclopentene
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CAS No.

706-79-6
Record name 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene
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Record name 1,2-Dichlorohexafluorocyclopentene
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Record name Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
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Record name 1,2-Dichlorohexafluorocyclopentene
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Record name 1,2-dichlorohexafluorocyclopentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,2-Dichlorohexafluorocyclopentene

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